1,4,5,6-Tetrahydropyridine-3-carboxamide
Overview
Description
1,4,5,6-Tetrahydropyridine-3-carboxamide is a chemical compound with the molecular formula C6H10N2O . It is a solid substance with a molecular weight of 126.16 . The IUPAC name for this compound is 1,4,5,6-tetrahydro-3-pyridinecarboxamide .
Synthesis Analysis
A green, catalyst-free, one-pot synthesis method has been used to create novel tetrahydropyridine-3-carboxamide derivatives . This method involves a four-component domino reaction of aromatic aldehyde, ethyl cyanoacetate, acetoacetanilide, and ammonium acetate in ethanol under microwave irradiation (MWI) conditions . The reaction yields were excellent, ranging from 91% to 97% .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10N2O/c7-6(9)5-2-1-3-8-4-5/h4,8H,1-3H2,(H2,7,9) . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a melting point range of 203-208°C .Scientific Research Applications
TRPV1 Antagonist Activity :
- Tetrahydropyridine derivatives, including 1,4,5,6-Tetrahydropyridine-3-carboxamide, have shown potential as transient receptor potential vanilloid 1 (TRPV1) antagonists. This is significant for developing analgesic agents effective in various pain models (Brown et al., 2008).
Inhibitors of Undecaprenyl Pyrophosphate Synthase :
- Tetrahydropyridine-3-carboxamide derivatives have been explored as inhibitors of undecaprenyl pyrophosphate synthase (UPPS), an enzyme targeted for novel antimicrobial agents. Their synthesis and structure-activity relationships offer insights into developing new therapeutics (Peukert et al., 2008).
Repellent Properties :
- Carboxamides of 1,2,3,6-tetrahydropyridine, a related chemical structure, have been tested as repellents against the German cockroach, Blattella germanica, indicating potential applications in pest control (Mcgovern & Burden, 1985).
Chemical Synthesis and Transformations :
- Various studies have focused on the chemical synthesis and transformations of tetrahydropyridine-3-carboxamide and its derivatives, contributing to the development of new chemical entities and understanding their reactivity and structural properties. These studies include exploring novel synthesis methods, isomerization reactions, and catalytic processes (Kayukov et al., 1997; Bacchi et al., 2005; Tada & Yokoi, 1989; Memarian & Soleymani, 2011; Bakhite et al., 2005; Weis et al., 2003; Khumalo et al., 2020).
Pharmacological Applications :
- Some studies have explored the potential pharmacological applications of tetrahydropyridine derivatives, including antimicrobial activities and the development of new medicinal compounds (Bakhite et al., 2004; Flefel et al., 2018; Xiao et al., 2011).
Electrochemical Studies :
- Electrochemical oxidation studies of nitriles and carboxamides derived from tetrahydropyridines provide insights into the electronic properties and potential applications in material science or as intermediates in organic syntheses (Baumane et al., 2003; Ershov et al., 2015).
Synthesis of Fused Heterocyclic Compounds :
- Tetrahydropyridine-3-carboxamides have been used as starting materials in the synthesis of various fused heterocyclic compounds, offering potential routes for the development of novel molecules for diverse applications (Mohareb et al., 2003; Sambyal et al., 2011; Rubinov et al., 2008).
Safety and Hazards
The compound is associated with some safety hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential risks . Hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled .
Properties
IUPAC Name |
1,2,3,4-tetrahydropyridine-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-6(9)5-2-1-3-8-4-5/h4,8H,1-3H2,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNLWTQXBGSWMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CNC1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70990525 | |
Record name | 1,4,5,6-Tetrahydropyridine-3-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70990525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7032-11-3 | |
Record name | 7032-11-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93656 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4,5,6-Tetrahydropyridine-3-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70990525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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